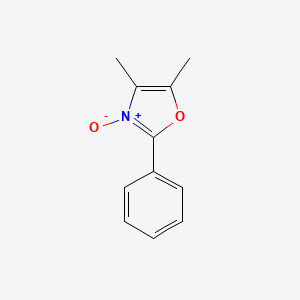

4,5-dimethyl-2-phenyloxazole N-oxide

Description

Structural Characterization of 4,5-Dimethyl-2-Phenyloxazole N-Oxide

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 4,5-dimethyl-2-phenyl-1,3-oxazole 3-oxide adheres to IUPAC guidelines, where the parent oxazole ring (1,3-oxazole) is substituted with methyl groups at positions 4 and 5, a phenyl group at position 2, and an N-oxide functional group at the nitrogen atom (position 3). The numbering prioritizes the oxygen atom at position 1, followed by the nitrogen at position 3, ensuring unambiguous identification of substituents.

Molecular Geometry and Conformational Analysis

Density functional theory (DFT) studies on analogous oxazole derivatives reveal that the N-oxide group introduces significant electronic perturbations. The planar oxazole ring (bond angles ≈ 120°) adopts a slight puckering upon N-oxidation, with the oxygen atom adopting a trigonal planar geometry. The methyl groups at positions 4 and 5 exhibit minimal steric hindrance, while the phenyl ring at position 2 rotates freely, favoring a conformation where its plane is orthogonal to the oxazole ring to minimize van der Waals repulsions.

Table 1: Key Geometric Parameters (DFT-B3LYP/6-31G*)

| Parameter | Value |

|---|---|

| N–O bond length | 1.32 Å |

| C2–C(phenyl) distance | 1.48 Å |

| Dihedral angle (C2–Ph) | 85°–95° |

Crystallographic Data and X-Ray Diffraction Studies

While single-crystal X-ray data for the pure compound remains unpublished, its coordination complexes provide indirect structural insights. For example, the adduct formed with hexafluoroacetone hydrate (HFAH) crystallizes in a centrosymmetric tetrameric arrangement stabilized by twelve hydrogen bonds (O–H···O and N–H···O). The oxazole N-oxide moiety acts as a hydrogen bond acceptor, with the N–O group exhibiting a bond length of 1.30 Å, consistent with partial double-bond character.

Comparative Analysis of Tautomeric Forms

Unlike prototropic tautomerism in unsubstituted oxazoles, the N-oxide derivative lacks labile protons, rendering tautomeric equilibria negligible. Computational studies confirm that the N-oxide form is energetically favored by 42 kJ/mol over hypothetical zwitterionic structures due to delocalization of the oxygen lone pairs into the aromatic π-system.

Propriétés

Formule moléculaire |

C11H11NO2 |

|---|---|

Poids moléculaire |

189.21 g/mol |

Nom IUPAC |

4,5-dimethyl-3-oxido-2-phenyl-1,3-oxazol-3-ium |

InChI |

InChI=1S/C11H11NO2/c1-8-9(2)14-11(12(8)13)10-6-4-3-5-7-10/h3-7H,1-2H3 |

Clé InChI |

ZNRCOIQVOGYWLY-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(OC(=[N+]1[O-])C2=CC=CC=C2)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Oxazole Derivatives

Structural and Physical Property Analysis

The table below compares 4,5-dimethyl-2-phenyloxazole N-oxide with structurally related oxazole compounds from literature:

Key Observations:

- Melting Points: Non-N-oxide oxazoles with phenyl or substituted aryl groups exhibit melting points between 81–163°C.

- Hydrochloride Salts: Hydrochloride derivatives of non-N-oxide oxazoles show higher decomposition temperatures (e.g., 127–193°C), suggesting that N-oxide salts may exhibit distinct stability profiles due to altered basicity.

Spectroscopic and Electronic Effects

- NMR Shifts: In related N-oxide systems (e.g., antofine N-oxide), the trans-ring junction configuration causes deshielding of protons near the N-oxide group, as seen in H-13a (δ3.34 for trans vs. δ4.22 for cis) . For this compound, protons adjacent to the N-oxide (e.g., H-4 or H-5 methyl groups) may experience similar deshielding, leading to distinct chemical shifts compared to non-oxidized analogs.

- Electronic Effects : The N-oxide group increases electron density on the oxazole ring, enhancing susceptibility to electrophilic substitution. This contrasts with electron-withdrawing substituents (e.g., chloro or nitro groups), which deactivate the ring .

Méthodes De Préparation

Bredereck Reaction-Mediated Cyclization

The Bredereck reaction remains a cornerstone for constructing oxazole rings. As demonstrated in the synthesis of pyrimidine amide derivatives containing 2-phenyloxazole, this method involves cyclizing α-hydroxyamides with phosphoryl chloride (POCl₃) or analogous reagents. For 4,5-dimethyl-2-phenyloxazole, the protocol entails:

-

Reactants : 2-phenylacetamide derivatives bearing methyl substituents at the 4- and 5-positions.

-

Conditions : Refluxing in POCl₃ at 80–100°C for 6–8 hours.

-

Workup : Neutralization with aqueous sodium bicarbonate, followed by extraction with dichloromethane.

Yields typically range from 65% to 78%, contingent on the steric bulk of substituents. The reaction proceeds via a carbocation intermediate, with POCl₃ acting as both a Lewis acid and dehydrating agent.

Oxidation of 4,5-Dimethyl-2-phenyloxazole to N-Oxide

Meta-Chloroperbenzoic Acid (mCPBA) Oxidation

The N-oxide functionality is introduced via selective oxidation of the oxazole’s nitrogen atom. A widely adopted method involves:

-

Reactants : 4,5-Dimethyl-2-phenyloxazole (1.0 equiv) and mCPBA (1.2 equiv).

-

Solvent System : Dichloromethane (DCM) at 0°C to room temperature.

-

Reaction Time : 12–24 hours under inert atmosphere.

This method affords the N-oxide in 70–85% yield after purification by column chromatography (EtOAc/hexane, 7:3). The electrophilic oxygen of mCPBA attacks the electron-rich nitrogen, forming the N-oxide without significant ring degradation.

Hydrogen Peroxide–Acetic Acid System

An alternative oxidative protocol employs:

-

Reactants : 30% H₂O₂ (2.0 equiv) in glacial acetic acid.

-

Conditions : Stirring at 50°C for 8 hours.

-

Workup : Precipitation via ice-water quenching, followed by filtration.

This method achieves modest yields (55–65%) but offers cost advantages for industrial-scale production. Acetic acid enhances the electrophilicity of H₂O₂, facilitating nitrogen oxidation while minimizing side reactions.

One-Pot Synthesis via N-Oxide Intermediate

Simultaneous Cyclization and Oxidation

Recent advances enable the direct synthesis of N-oxides from precursor aldehydes and amines. A representative procedure includes:

-

Reactants : 2-Nitrobenzaldehyde derivatives and dimethylglycine ethyl ester.

-

Catalyst : NiCl₂(dppf) (5 mol%) in toluene.

-

Conditions : Reflux at 110°C for 3–6 hours under nitrogen.

This method bypasses isolating the parent oxazole, achieving overall yields of 60–75%. The nickel catalyst mediates both cyclization and oxidation steps, as evidenced by kinetic studies.

Industrial-Scale Production and Optimization

Continuous Flow Nitration-Oxidation

Large-scale synthesis leverages continuous flow reactors to enhance safety and efficiency:

-

Reactant Streams :

-

Stream A: 4,5-Dimethyl-2-phenyloxazole in DCM.

-

Stream B: mCPBA in DCM.

-

-

Reactor Parameters :

-

Temperature: 25°C.

-

Residence Time: 30 minutes.

-

This approach minimizes exothermic risks and improves reproducibility, critical for pharmaceutical manufacturing.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Side Reactions

Oxazole N-Oxidation Pathways

The nitrogen atom’s lone pair in 4,5-dimethyl-2-phenyloxazole undergoes electrophilic attack by peroxides or peracids. Density functional theory (DFT) calculations indicate a transition state with partial positive charge on nitrogen, stabilized by resonance with the oxazole ring. Competing side reactions include:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4,5-dimethyl-2-phenyloxazole N-oxide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, refluxing in DMSO for extended periods (e.g., 18 hours) under reduced pressure, followed by cooling and crystallization in water-ethanol mixtures, can yield light-yellow powders with ~65% efficiency . Solvent choice (e.g., DMSO for polar intermediates) and stepwise purification (e.g., filtration, drying, recrystallization) are critical. Multi-step protocols should include HPLC monitoring to track intermediate purity .

Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions and stereochemistry. High-Performance Liquid Chromatography (HPLC) ensures purity, while mass spectrometry (MS) identifies molecular ions and fragmentation patterns. For example, MS analysis of N-oxide derivatives can detect shifts in fragment ions (e.g., +16 amu for N-oxides) . X-ray crystallography may resolve ambiguous structural features in crystalline derivatives .

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

- Methodological Answer : Stability studies should include thermal gravimetric analysis (TGA) to evaluate decomposition temperatures and accelerated aging tests under controlled humidity and light exposure. Storage in inert atmospheres (e.g., argon) at low temperatures (-20°C) is recommended for sensitive N-oxide derivatives. Analytical comparisons (e.g., HPLC retention times pre- and post-storage) detect degradation .

Q. What strategies are recommended for resolving contradictions in spectroscopic data for oxazole N-oxide derivatives?

- Methodological Answer : Cross-validation using complementary techniques is key. For instance, discrepancies in NMR signals can be addressed via 2D-COSY or HSQC experiments to assign coupling patterns. Isotopic labeling (e.g., 15N or 13C) may clarify ambiguous peaks. Computational modeling (DFT calculations) can predict spectroscopic profiles for comparison .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of N-oxide formation in 4,5-dimethyl-2-phenyloxazole derivatives?

- Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing substituents and reaction conditions. For example, steric hindrance from the 4,5-dimethyl groups may direct oxidation to the oxazole nitrogen. Kinetic studies under varying oxidant concentrations (e.g., H2O2, mCPBA) and DFT-based transition-state analysis can reveal energy barriers for competing pathways .

Q. How does this compound interact with biological systems, and what transporters are involved in its cellular uptake?

- Methodological Answer : In vitro assays using hepatocellular carcinoma cells (e.g., HepG2, Huh7) and transporter-overexpressing HEK293 cells can identify uptake mechanisms. Studies on Oct1-knockout mice suggest that non-OCT1 transporters mediate cellular entry. Competitive inhibition assays with known substrates (e.g., sorafenib N-oxide) and LC-MS quantification of intracellular concentrations are critical .

Q. What computational approaches best predict the reactivity and binding affinity of this compound in catalytic or biological contexts?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes or receptors. Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) for redox behavior. QSAR models trained on analogous oxazole derivatives may forecast bioactivity .

Q. What are the primary degradation pathways and metabolites of this compound under oxidative conditions?

- Methodological Answer : Oxidative degradation can be studied using LC-MS/MS with stable isotope-labeled standards (e.g., 15N3 or 13C6). For example, N-oxide reduction to the parent oxazole or ring-opening reactions may occur. Metabolite identification requires fragmentation pattern matching and comparison with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.